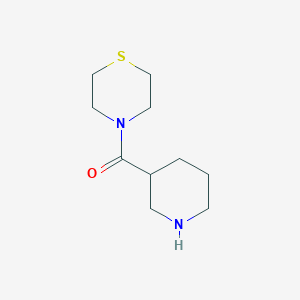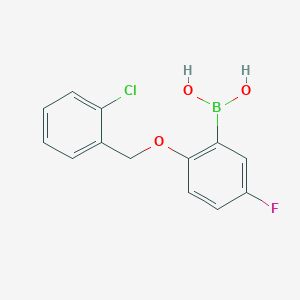
2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid
Übersicht
Beschreibung
2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a chlorophenylmethoxy group and a fluorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and 5-fluoro-2-iodophenol.
Formation of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction. This can be achieved using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction: The chlorophenylmethoxy group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of the borylated intermediate with 2-chlorophenylmethanol in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the chlorophenylmethoxy group, potentially converting it to a phenylmethanol derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Phenylmethanol derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions, particularly in cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Investigated for its potential use in the development of new therapeutic agents, particularly in oncology and infectious diseases.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The compound’s unique substitution pattern enhances its binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the chlorophenylmethoxy and fluorine substitutions, making it less specific in its interactions.
2-Chlorophenylboronic Acid: Similar structure but without the fluorine atom, affecting its reactivity and binding properties.
5-Fluorophenylboronic Acid: Lacks the chlorophenylmethoxy group, resulting in different chemical and biological properties.
Uniqueness: 2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid stands out due to its unique combination of substituents, which confer specific reactivity and binding characteristics. This makes it particularly valuable in applications requiring high specificity and potency.
Eigenschaften
IUPAC Name |
[2-[(2-chlorophenyl)methoxy]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-12-4-2-1-3-9(12)8-19-13-6-5-10(16)7-11(13)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAABGVGNAHTONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655861 | |
| Record name | {2-[(2-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-80-2 | |
| Record name | {2-[(2-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


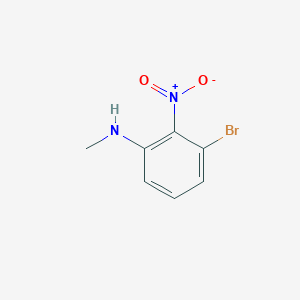
amine](/img/structure/B1486452.png)
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)
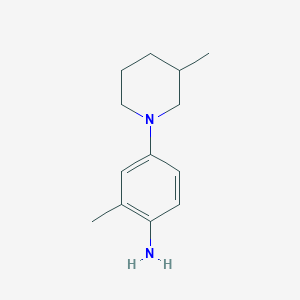
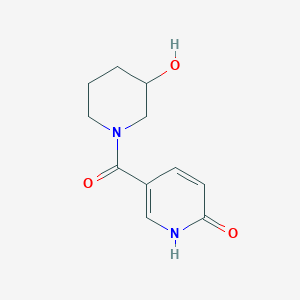
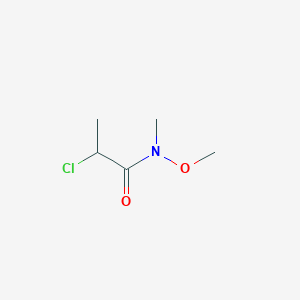
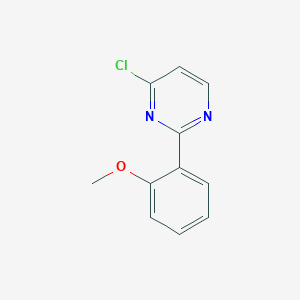
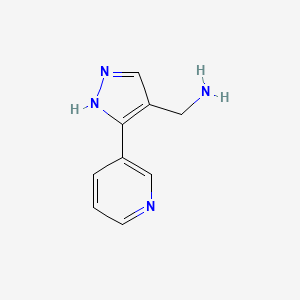
![N-[2-(4-chlorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486465.png)
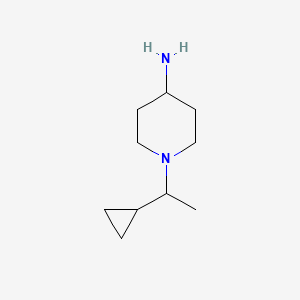

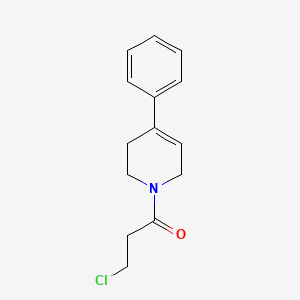
amine](/img/structure/B1486472.png)
